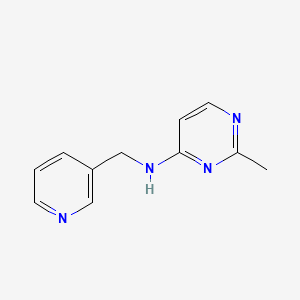

2-méthyl-N-(pyridin-3-ylméthyl)pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a pyridin-3-ylmethyl group at the nitrogen atom

Applications De Recherche Scientifique

2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mécanisme D'action

Mode of Action

Pyrimidinamines, in general, are known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

It is known that pyrimidinamines can affect the purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleotides, which are essential for DNA and RNA production.

Pharmacokinetics

A study on similar pyrimidinamine derivatives showed that they have a clogp value less than 4 and a molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .

Result of Action

Pyrimidinamine derivatives are known to exhibit potent anti-inflammatory effects and fungicidal activity .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine typically involves the reaction of 2-methylpyrimidine-4-amine with pyridin-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce any oxidized forms of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A compound with a similar pyrimidine core but different substituents.

1-methyl-3-naphthalen-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another heterocyclic compound with a pyrimidine ring, used in medicinal chemistry.

Uniqueness

2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

2-Methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of specific enzymes. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine features a pyrimidine core substituted with a methyl group and a pyridinylmethyl moiety. The presence of these functional groups is crucial for its biological activity.

Anticancer Properties

Recent studies indicate that compounds similar to 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine exhibit significant anticancer activity. For instance, derivatives with similar structures have been shown to inhibit various cancer cell lines effectively. A study revealed that certain pyrimidine derivatives displayed potent antiproliferative effects against HeLa cells, with IC50 values in the nanomolar range .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 2-Methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine | HeLa | TBD |

| Compound A (related structure) | A549 | 38 |

| Compound B (related structure) | HT29 | 30 |

| Compound C (related structure) | MDA-MB-231 | 430 |

The mechanism by which these compounds exert their anticancer effects often involves inhibition of tubulin assembly, leading to cell cycle arrest. For example, a related compound was found to induce G2/M phase arrest in cancer cells, indicating its potential as an antitumor agent .

Enzyme Inhibition

2-Methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, SAR studies have shown that modifications to the pyrimidine core can significantly enhance inhibitory potency against enzymes such as NAPE-PLD, which is implicated in lipid signaling pathways associated with cancer .

Structure-Activity Relationship (SAR)

Understanding the SAR for 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is vital for optimizing its biological activity. Research indicates that:

- Substitution Patterns : Variations in the aromatic substituents can lead to significant changes in potency.

- Linker Modifications : The nature of the linker connecting the pyridine and pyrimidine moieties plays a crucial role in maintaining activity .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Aromatic ring substitution | Essential for activity retention |

| Linker type (N vs O) | Tertiary nitrogen preferred for potency |

Case Studies

- In Vitro Studies : A study demonstrated that a derivative of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine showed enhanced activity against various cancer cell lines compared to its predecessors. The introduction of a methylene linker improved solubility and bioavailability, leading to better therapeutic outcomes .

- In Silico Docking Studies : Molecular docking studies have provided insights into the binding interactions between this compound and its target enzymes, revealing critical interactions that contribute to its inhibitory effects .

Propriétés

IUPAC Name |

2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-9-13-6-4-11(15-9)14-8-10-3-2-5-12-7-10/h2-7H,8H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPLMXMUFNYMPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.